molecular formula C9H10 B044316 Allylbenzene CAS No. 300-57-2

Allylbenzene

Cat. No.: B044316
CAS No.: 300-57-2
M. Wt: 118.18 g/mol
InChI Key: HJWLCRVIBGQPNF-UHFFFAOYSA-N
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Description

Allylbenzene is a natural product found in Alpinia officinarum with data available.

Mechanism of Action

. . . .

Mode of Action

Allylbenzene interacts with its targets through a process known as benzylic oxidation . This process involves the oxidation of the benzylic carbon atom, resulting in a one-carbon carboxyl group . Benzylic halides undergo the typical reactions of alkyl halides .

Biochemical Pathways

The this compound skeleton is the parent of many phenylpropanoids . Prominent allylbenzenes include eugenol, safrole, and many others . This compound is involved in the epoxide metabolic pathway . This pathway involves the formation of an epoxide on the allyl side chain . Indirect evidence of this epoxide formation is given by the detection of the dihydrodihydroxy compound resulting from the hydration of the epoxide .

Pharmacokinetics

It is known that this compound isomerizes to trans-propenylbenzene . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The result of this compound’s action is the formation of a one-carbon carboxyl group . This occurs regardless of the length of the alkyl group in the arene substrate . The benzylic carbon atom is oxidized, leading to the term benzylic oxidation .

Action Environment

The action of this compound can be influenced by environmental factors. For example, NBS (N-bromosuccinimide) is commonly used to produce low concentrations of bromine . When suspended in tetrachloride (CCl 4), NBS reacts with trace amounts of HBr to produce a low enough concentration of bromine to facilitate the benzylic bromination reaction via a radical process .

Safety and Hazards

Allylbenzene is moderately toxic . Inhalation or contact with the skin should be avoided . It is flammable and explosive . The maximum allowable concentration in air is 375mg/m3 .

Future Directions

The future outlook of the Allylbenzene market is expected to be positive, with a projected growth rate during the forecasted period . This growth can be attributed to the increasing demand for styrene, a major derivative of this compound, in the production of polystyrene and synthetic rubber . Ongoing research and development activities to explore the potential applications of this compound in various industries, such as cosmetics and agriculture, are likely to further contribute to the market expansion .

Biochemical Analysis

. .

Biochemical Properties

Allylbenzene has been shown to have strong antibacterial activity against several plant pathogens . It interacts with various biomolecules, including enzymes and proteins, to exert its effects .

Cellular Effects

The effects of this compound on cells are primarily related to its antibacterial properties . It influences cell function by damaging the integrity of the cell membrane and increasing cell membrane permeability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is also involved in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to have a broad antibacterial spectrum, with minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L . Its stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that this compound has a broad antibacterial spectrum, suggesting that its effects may vary depending on the dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound can affect the localization or accumulation of other molecules within cells .

Subcellular Localization

It is known that this compound can affect the localization or accumulation of other molecules within cells .

Properties

IUPAC Name

prop-2-enylbenzene
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InChI

InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-5,7-8H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HJWLCRVIBGQPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

25988-53-8
Record name Benzene, 2-propen-1-yl-, homopolymer
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DSSTOX Substance ID

DTXSID00861855
Record name Allylbenzene
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Molecular Weight

118.18 g/mol
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Physical Description

Clear light yellow liquid; [Aldrich MSDS]
Record name Allylbenzene
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Vapor Pressure

1.69 [mmHg]
Record name Allylbenzene
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CAS No.

300-57-2
Record name Allylbenzene
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Record name Allylbenzene
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Record name ALLYLBENZENE
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Record name Benzene, 2-propen-1-yl-
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Record name Allylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of allylbenzene?

A1: this compound has the molecular formula C9H10 and a molecular weight of 118.18 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: this compound can be characterized using various spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique reveals structural information based on the magnetic properties of atomic nuclei. [, , , , ]
  • Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation patterns, aiding in structural elucidation. [, , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule based on their characteristic vibrations. [, ]

Q3: How does the choice of solvent impact the reactivity of this compound?

A3: The choice of solvent significantly influences this compound's reactivity, particularly in isomerization reactions. For instance, a toluene-methanol mixture proved optimal for isomerization catalyzed by palladium bipyrazole complexes. []

Q4: Can this compound undergo isomerization? What are the typical catalysts and products?

A4: Yes, this compound can isomerize to form β-methylstyrene, primarily the trans isomer. [, , , , ] This reaction can be catalyzed by various species:

  • Bases: Strong bases like potassium tert-butoxide in tert-butyl alcohol or lithium tert-butoxide in N,N-dimethylacetamide are effective. []
  • Transition Metal Complexes: Palladium(II) chloride, palladium bipyrazoles, and platinum(II) complexes are frequently employed. [, , ]

Q5: How does the structure of the catalyst impact the selectivity of this compound isomerization?

A5: Catalyst structure plays a crucial role in controlling the E/Z selectivity of β-methylstyrene formation. For example, bulky, electron-donating ligands on palladium complexes generally favor the E-isomer. []

Q6: What is the proposed mechanism for the palladium-catalyzed isomerization of this compound?

A6: A widely accepted mechanism involves the following steps:

  1. β-Hydride Elimination: β-Hydride elimination occurs, regenerating the palladium hydride and yielding the isomerized alkene. [, ]

Q7: What is the role of additives like acids, bases, and halides in the palladium-catalyzed isomerization of this compound?

A7: Additives significantly influence the reaction:

  • Halides: The nature of the halide bound to the palladium catalyst can impact both activity and selectivity. []

Q8: Beyond isomerization, what other reactions can this compound participate in using transition metal catalysts?

A8: this compound exhibits versatility in transition metal-catalyzed reactions, including:

  • Hydroheteroarylation: Nickel/AlMe3 systems with N-heterocyclic carbene ligands enable the addition of heteroarenes like pyridine to this compound. []
  • C-C Bond Cleavage and Functionalization: Rhodium catalysts facilitate selective cleavage of the allyl C-C bond, enabling reactions like β-acylalkylation with allyl alcohols. [, ]
  • Allylic C-H Sulfamidation: Cp*Ir(III) catalysts promote the introduction of sulfamidation at the allylic position, showcasing regioselectivity for the branched product. []

Q9: How has computational chemistry been employed to study this compound and its reactions?

A9: Computational methods, particularly Density Functional Theory (DFT), have proven valuable in understanding:

  • Reaction Mechanisms: DFT calculations provide insights into reaction pathways, intermediates, and transition states, aiding in mechanistic elucidation. [, ]
  • Structure-Activity Relationships: Quantum chemical calculations, such as AM1, help correlate molecular properties with observed activities, like genotoxicity. []
  • Ligand Effects: DFT can assess the influence of different ligands on catalyst activity and selectivity in reactions involving this compound. []
  • Hydrogen Tunneling: Computational studies support the involvement of hydrogen tunneling in reactions exhibiting abnormally large kinetic isotope effects. []

Q10: How do structural modifications of this compound affect its biological activity?

A10: Substituents on the aromatic ring and modifications to the allyl group can significantly impact biological activity:

  • Genotoxicity: Studies comparing this compound analogs suggest that the stability of the carbonium ion formed during metabolism correlates with genotoxicity. Compounds forming more stable carbonium ions tend to be more genotoxic. []
  • 15-Lipoxygenase Inhibition: Introducing isopropoxy and amide substituents to the this compound core yielded potent inhibitors of 15-lipoxygenase. The size and orientation of the amide group significantly influenced inhibitory potency. []

Q11: Is this compound metabolized in biological systems?

A11: Yes, this compound undergoes biotransformation primarily through epoxidation of the allylic double bond, forming this compound 2',3'-oxide. This epoxide can be further metabolized by epoxide hydrolases to form dihydrodiols or conjugated with glutathione. [, ]

Q12: What is the toxicological significance of this compound 2',3'-oxide?

A12: this compound 2',3'-oxide is a reactive electrophile capable of forming covalent adducts with DNA, primarily with guanine. [] This DNA damage is a potential mechanism contributing to the toxicity and carcinogenicity observed with this compound and related compounds.

Q13: What are the primary detoxification pathways for this compound 2',3'-oxide?

A13: The body employs two main detoxification pathways for this compound 2',3'-oxide:

  • Glutathione S-Transferases: These enzymes conjugate the epoxide with glutathione, facilitating its excretion from the body. []

Q14: What analytical methods are commonly used to quantify this compound and its metabolites?

A14: Various analytical techniques are employed, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, enabling identification and quantification of this compound and related compounds in complex mixtures. [, ]
  • High-Performance Liquid Chromatography (HPLC): HPLC provides another separation technique often coupled with UV or MS detection for analyzing this compound and its derivatives. []
  • 32P-Postlabeling Assay: This sensitive method detects DNA adducts formed by reactive metabolites, providing insights into the genotoxic potential of this compound and its analogs. []

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